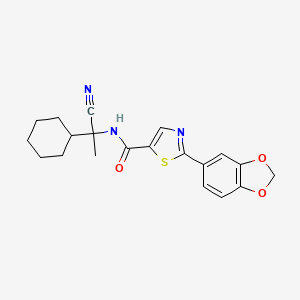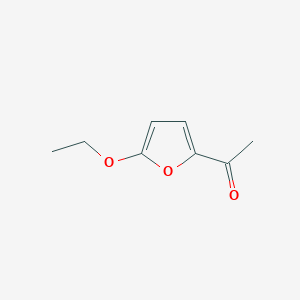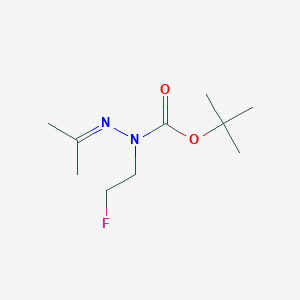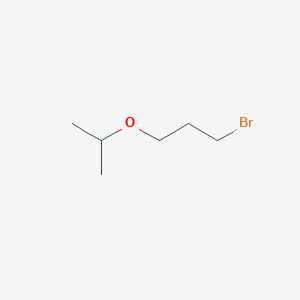![molecular formula C16H12N4 B2693261 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841079-88-6](/img/structure/B2693261.png)
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a useful research chemical . It has been found to be a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular formula of this compound is C16H12N4 . It has a molecular weight of 260.29 . The exact mass is 260.106201 .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 544.8±50.0 °C at 760 mmHg . The flash point is 283.3±30.1 °C . The LogP value is 1.72 .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives: The compound 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has been synthesized in various forms. For example, the synthesis of several 5-substituted derivatives of 3H-pyrrolo[2,3-c]isoquinolines and related compounds has been explored, showcasing the chemical versatility and potential for creating diverse molecular structures (Rao, Han, & Biehl, 2002).
Application in Radiosynthesis
- Radiosynthesis for PET Imaging: One significant application of this compound is in the field of positron emission tomography (PET) imaging. [18 F]MK-6240, a derivative of this compound, is a highly selective PET radiotracer used for in vivo imaging of neurofibrillary tangles, which are significant in the study of neurodegenerative diseases like Alzheimer's (Hopewell et al., 2019).
Chemical Synthesis and Modifications
- Chemical Synthesis Techniques: Various methods have been developed for the synthesis of pyrrolo[2,3-c]isoquinoline derivatives, showcasing the compound's importance in chemical research. These methods include palladium-assisted nucleophilic amination and other advanced synthesis techniques, illustrating the compound's role in exploring new chemical reactions and pathways (Biehl & Rao, 2002).
Biological and Pharmacological Studies
Antimicrobial Activity
Some derivatives of this compound have been explored for their antimicrobial activity. This indicates potential pharmacological applications, particularly in the development of new antimicrobial agents (Zaki et al., 2019).
Asymmetric Synthesis
The compound's derivatives have been used in asymmetric synthesis processes, which are crucial in the production of enantiomerically pure substances, often needed in pharmaceutical applications (Ruano et al., 2011).
Properties
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKTGDEWNHLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2693178.png)
![N-(4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2693183.png)



![3-(4-chlorophenyl)-5-methyl-7-(4-methylpiperidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2693189.png)




![4-((4-chlorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2693197.png)


![N-acetyl-N-[1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2693201.png)
